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molecular formula C7H6F3NO2 B6599539 4-amino-2-(trifluoromethoxy)phenol CAS No. 847872-07-5

4-amino-2-(trifluoromethoxy)phenol

Cat. No. B6599539
M. Wt: 193.12 g/mol
InChI Key: ZIISAPMQJPNUOE-UHFFFAOYSA-N
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Patent
US07358397B2

Procedure details

25 g (0.09 mol) of 2-trifluoromethoxy-4-(phenyldiazenyl)phenol from Example 7 and 1 g of Pd/C (10%) were initially charged in 350 ml of ethanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 72 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate concentrated on a rotary evaporator, in the course of which the product already crystallizes out. The resulting solid was filtered off with suction, washed with a little cold ethanol and dried under high vacuum for 4 hours. 8.5 g (50%) of the desired compound were obtained as a light brown powder.
Name
2-trifluoromethoxy-4-(phenyldiazenyl)phenol
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[O:3][C:4]1[CH:9]=[C:8]([N:10]=NC2C=CC=CC=2)[CH:7]=[CH:6][C:5]=1[OH:18]>C(O)C.[Pd]>[NH2:10][C:8]1[CH:7]=[CH:6][C:5]([OH:18])=[C:4]([O:3][C:2]([F:1])([F:19])[F:20])[CH:9]=1

Inputs

Step One
Name
2-trifluoromethoxy-4-(phenyldiazenyl)phenol
Quantity
25 g
Type
reactant
Smiles
FC(OC1=C(C=CC(=C1)N=NC1=CC=CC=C1)O)(F)F
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
FILTRATION
Type
FILTRATION
Details
On completion of hydrogen uptake, the catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated on a rotary evaporator, in the course of which the product
CUSTOM
Type
CUSTOM
Details
already crystallizes out
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off with suction
WASH
Type
WASH
Details
washed with a little cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under high vacuum for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1)O)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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